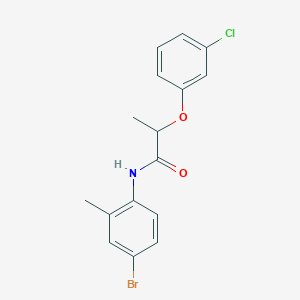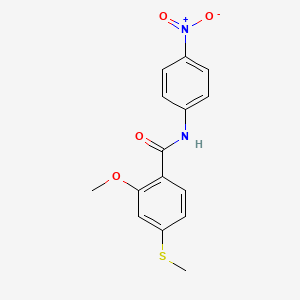![molecular formula C21H24N2O3 B4074375 N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4074375.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide
Vue d'ensemble
Description
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide, commonly known as N-(p-Methylphenyl)-2-(4-morpholinyl)-2-phenylacetamide (MPMPA), is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents, and has a molecular weight of 343.44 g/mol.
Mécanisme D'action
The mechanism of action of N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide is not fully understood, but it is believed to act by blocking the transmission of pain signals in the central nervous system. It has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the transmission of pain signals. This compound has also been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, and has been used in the development of new drugs for the treatment of pain and inflammation. This compound has also been shown to have local anesthetic properties, and has been used in the development of new local anesthetics. In addition, this compound has been shown to have potential as a treatment for neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide has a number of advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize, and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. This compound is a relatively complex compound, and its synthesis can be challenging. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide. One potential area of research is the development of new drugs for the treatment of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory properties, and could be used as a starting point for the development of new drugs in this area. Another potential area of research is the development of new local anesthetics. This compound has been shown to have local anesthetic properties, and could be used as a starting point for the development of new local anesthetics. Finally, research could be conducted to further elucidate the mechanism of action of this compound, which could lead to a better understanding of its potential applications in scientific research.
Applications De Recherche Scientifique
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to have analgesic and anti-inflammatory properties, and has been used in the development of new drugs for the treatment of pain and inflammation. This compound has also been studied for its potential use as a local anesthetic, as well as for its potential as a treatment for neuropathic pain.
Propriétés
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-19(16-7-4-3-5-8-16)20(24)22-18-10-6-9-17(15-18)21(25)23-11-13-26-14-12-23/h3-10,15,19H,2,11-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPICNIBGONFNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,3-dichlorophenyl)butanamide](/img/structure/B4074297.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4074317.png)

![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4074333.png)
![3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4074337.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074339.png)

![N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4074349.png)
![1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074364.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4074378.png)
![7-{(3-ethoxy-4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074392.png)
![3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4074405.png)
![N-[1-(4-bromophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4074413.png)